2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride
Description
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with pyrrolidine and morpholine moieties. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets.
Properties
Molecular Formula |
C12H19ClN4O |
|---|---|
Molecular Weight |
270.76 g/mol |
IUPAC Name |
2-(2-pyrrolidin-1-ylpyrimidin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C12H18N4O.ClH/c1-2-7-16(6-1)12-14-4-3-10(15-12)11-9-13-5-8-17-11;/h3-4,11,13H,1-2,5-9H2;1H |
InChI Key |
GTRRJVMFWGQQQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C3CNCCO3.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride can be achieved through multiple synthetic routes. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is typically stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be modified by different nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: Intramolecular cyclization reactions can be used to form the pyrrolidine ring from acyclic precursors.
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: The compound shows potential in inhibiting a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Industry: The compound’s unique structure makes it valuable in the development of new pharmaceuticals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . It also inhibits various enzymes, affecting their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Impact : The target compound’s pyrrolidin-1-yl group distinguishes it from morpholine- or piperazine-substituted analogs. Pyrrolidine’s smaller ring size and basicity may enhance membrane permeability compared to morpholine derivatives .
Pharmacological and Therapeutic Comparisons
- Anticancer Potential: Forodesine (pyrrolo-pyrimidine) and Apimod (pyrimidine-morpholine) demonstrate activity in T-cell malignancies and cytokine regulation, respectively. The target compound’s pyrrolidine-pyrimidine scaffold may similarly target nucleotide metabolism or kinase pathways .
- CNS Applications : YM-08054-1 and Lubazodone highlight morpholine’s role in antidepressants. The target compound’s pyrrolidine group could modulate serotonin or dopamine receptors, though specific data are lacking .
- Enzyme Inhibition : Forodesine inhibits purine nucleoside phosphorylase, while Apimod targets IL-12/23. Structural differences in the pyrimidine core and substituents likely dictate target specificity .
Physicochemical Properties
- Molecular Weight: Analogs range from ~300 (Forodesine, 302.70 ) to ~500 (thienopyrimidines ), suggesting the target compound may fall within this range.
- Solubility and LogP : Morpholine and pyrrolidine groups improve water solubility compared to purely aromatic systems, as seen in Lubazodone and YM-08054-1 .
Biological Activity
2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural configuration, combining a pyrimidine ring with pyrrolidine and morpholine moieties, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, synthesis, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₉ClN₄O
- Molecular Weight : 270.76 g/mol
- CAS Number : 1804129-72-3
The compound is typically encountered as a hydrochloride salt, which improves its solubility in polar solvents, making it suitable for various applications in drug development .
Pharmacological Potential
Research indicates that 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride may act as an inhibitor of specific kinases involved in cellular signaling pathways. Compounds with similar structures have been shown to target mutations in kinases such as c-KIT, which is implicated in several cancers. The unique combination of the pyrimidine and morpholine structures may enhance selectivity and potency against specific biological targets .
Table 1: Comparison of Kinase Inhibition by Related Compounds
| Compound Name | Target Kinase | Inhibition Type | Reference |
|---|---|---|---|
| Compound A | c-KIT | Selective | |
| Compound B | VEGFR | Non-selective | |
| Compound C | PDGFR | Selective |
Antibacterial Activity
The antibacterial properties of compounds structurally related to 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride have been investigated. For instance, studies have shown that derivatives with similar nitrogen heterocycles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Pyrrolidine Derivative A | Staphylococcus aureus | 3.12 |
| Pyrrolidine Derivative B | Escherichia coli | 12.5 |
| 2-[2-(Pyrrolidin-1-yl)...] | Pseudomonas aeruginosa | <125 |
The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess potent antibacterial properties, suggesting that 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride may similarly exhibit such activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of various pyrrolidine derivatives. For example, one study demonstrated that specific modifications to the pyrrolidine moiety could enhance antibacterial efficacy against resistant strains of bacteria . Another investigation highlighted the effectiveness of related compounds against Staphylococcus aureus, with MIC values significantly lower than those of conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]morpholine hydrochloride, and how can intermediates be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrrolidine-substituted pyrimidine precursors and morpholine derivatives under anhydrous conditions. For example, describes similar reactions using dichloromethane and sodium hydroxide for stepwise purification. Intermediate optimization may involve adjusting reaction stoichiometry (e.g., molar ratios of reagents) and temperature control (e.g., 0–5°C for exothermic steps). Post-synthesis purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical to isolate high-purity products .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Liquid Chromatography-Mass Spectrometry (LCMS) are essential. For example, highlights the use of monoclinic crystallographic data (space group P21/c) to confirm molecular geometry, while emphasizes NMR coupling constants for verifying substituent positions. High-resolution mass spectrometry (HRMS) and Fourier-Transform Infrared Spectroscopy (FTIR) further validate molecular weight and functional groups .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for unclassified hazardous substances ():
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation exposure.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid aqueous runoff ( , Section 6) .
Advanced Research Questions
Q. How can computational methods improve the design of reactions involving this compound, particularly in optimizing yield and selectivity?
- Methodological Answer : Quantum chemical calculations (e.g., Density Functional Theory) and reaction path search algorithms () can predict transition states and intermediates. For example, ICReDD’s approach combines computational modeling with experimental validation to identify optimal reaction conditions (e.g., solvent polarity, catalyst selection). This reduces trial-and-error experimentation by 30–50% in similar heterocyclic syntheses .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns or LCMS adducts)?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
- Variable-Temperature NMR : To detect conformational changes (e.g., pyrrolidine ring puckering).
- Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons.
- LCMS-MS Fragmentation : Identify adducts (e.g., sodium or potassium ions) by comparing fragmentation patterns with theoretical predictions ( ) .
Q. How do structural modifications (e.g., substituting pyrrolidine with piperidine) affect the compound’s biological activity or stability?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are required:
- Synthetic Variants : Replace pyrrolidine with piperidine or morpholine analogs ( ).
- Stability Testing : Use accelerated degradation studies (40°C/75% RH for 3 months) and HPLC monitoring ().
- Bioactivity Assays : Compare IC₅₀ values in target pathways (e.g., kinase inhibition) to assess functional impacts .
Q. What interdisciplinary approaches are effective in studying this compound’s environmental fate or metabolic pathways?
- Methodological Answer : Combine techniques from environmental chemistry and biochemistry:
- Environmental Fate : Use isotopic tracing (¹⁴C-labeled compound) to track degradation in simulated ecosystems ().
- Metabolic Profiling : Employ hepatocyte microsomal assays (e.g., CYP450 isoforms) and LC-HRMS to identify metabolites () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
